4-{(Z)-[(2E)-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]methyl}-N,N-dimethylaniline
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Overview
Description
4-[(Z)-{2-[(1E)-6-CYCLOHEXYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is a complex organic compound with a unique structure that includes a cyclohexyl group, a tetrahydrocarbazole moiety, and a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{2-[(1E)-6-CYCLOHEXYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE typically involves multiple steps. One common approach is the condensation of 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazole with hydrazine derivatives, followed by the reaction with N,N-dimethylaniline under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{2-[(1E)-6-CYCLOHEXYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-[(Z)-{2-[(1E)-6-CYCLOHEXYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-{2-[(1E)-6-CYCLOHEXYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-CYCLOHEXYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE: Shares the tetrahydrocarbazole moiety.
N,N-DIMETHYLANILINE: Contains the dimethylaniline group.
Uniqueness
4-[(Z)-{2-[(1E)-6-CYCLOHEXYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H32N4 |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-[(Z)-[(E)-(6-cyclohexyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazinylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H32N4/c1-31(2)22-14-11-19(12-15-22)18-28-30-26-10-6-9-23-24-17-21(20-7-4-3-5-8-20)13-16-25(24)29-27(23)26/h11-18,20,29H,3-10H2,1-2H3/b28-18-,30-26+ |
InChI Key |
SRQNOVRXHQWKQS-YLTQPQFKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\N=C\2/CCCC3=C2NC4=C3C=C(C=C4)C5CCCCC5 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2CCCC3=C2NC4=C3C=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
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